molecular formula C22H29N3O2 B5421030 1-isobutyl-5-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)pyrrolidine-3-carboxamide

1-isobutyl-5-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B5421030
M. Wt: 367.5 g/mol
InChI Key: SKVUOPUUGVUIQD-UHFFFAOYSA-N
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Description

The compound “1-isobutyl-5-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the carbazole moiety, followed by their coupling. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole moiety is a polycyclic aromatic hydrocarbon, which means it has a planar structure with conjugated double bonds. The pyrrolidine ring, on the other hand, is a saturated cyclic amine, which means it is flexible and can adopt different conformations .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the carbazole moiety and the pyrrolidine ring. The carbazole moiety, being an aromatic system, might undergo electrophilic aromatic substitution reactions. The pyrrolidine ring, being a secondary amine, might undergo reactions typical of amines, such as acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the degree of conjugation in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of carbazole derivatives is a very active field of research due to their wide range of biological activities. Future research could focus on exploring the potential applications of this compound in medicine or other fields .

Properties

IUPAC Name

1-(2-methylpropyl)-5-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-14(2)12-25-13-16(10-21(25)26)22(27)23-11-15-7-8-20-18(9-15)17-5-3-4-6-19(17)24-20/h7-9,14,16,24H,3-6,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUOPUUGVUIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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